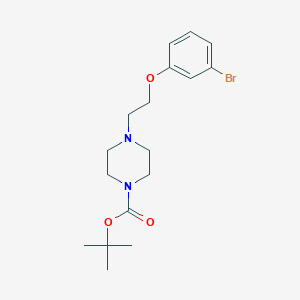

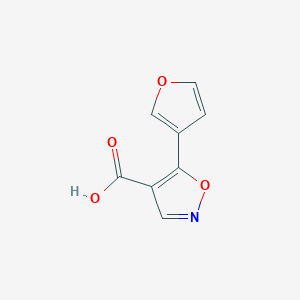

![molecular formula C8H7FN2 B1447613 4-Fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1379180-06-9](/img/structure/B1447613.png)

4-Fluoro-1-methyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

“4-Fluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

A novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) with potent antileukemic activity has been developed with excellent yields in 31 min of reaction time over 5 steps . This is significantly faster than the conventional heating method, which required around 17 hours .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

Antimicrobial Activity

4-Fluoro-1-methyl-1H-benzo[d]imidazole: derivatives have been studied for their potential as antimicrobial agents. The imidazole ring is a common feature in compounds with antibacterial and antifungal properties . This compound can be synthesized and tested against a range of microbial strains to evaluate its efficacy in inhibiting growth or killing pathogenic organisms.

Anticancer Agents

Research has indicated that certain benzo[d]imidazole derivatives exhibit antitumor potential . These compounds can be assessed for their ability to inhibit cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), potentially leading to the development of new chemotherapeutic drugs.

Kinase Inhibition for Cancer Therapy

The structural analog 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has been used in the preparation of Abemaciclib, a kinase inhibitor . By studying the structure-activity relationship, researchers can explore the use of 4-Fluoro-1-methyl-1H-benzo[d]imidazole in the development of similar kinase inhibitors for cancer treatment.

DNA Minor Groove Binding

Bisbenzimidazoles, which include benzo[d]imidazole derivatives, are known to bind to the minor groove of DNA . This interaction can be harnessed to create drugs that target specific DNA sequences, offering a pathway for the treatment of infectious diseases and as chemotherapeutic agents against cancer.

PqsR Antagonists for Bacterial Infections

Recent studies have focused on the development of PqsR antagonists, which are compounds that can inhibit the PqsR system in bacteria . This system is crucial for biofilm maturation and chronic infections. 4-Fluoro-1-methyl-1H-benzo[d]imidazole could serve as a lead compound for the synthesis of new PqsR antagonists.

Synthesis of Functional Molecules

The imidazole ring is a key component in functional molecules used in various applications . The synthesis of 4-Fluoro-1-methyl-1H-benzo[d]imidazole can be optimized to create molecules with desired properties for use in material science, pharmaceuticals, and other industries.

Drug Development for Gastrointestinal Disorders

Imidazole derivatives like 4-Fluoro-1-methyl-1H-benzo[d]imidazole have been utilized in drugs for gastrointestinal disorders, such as antiulcer medications . Research into this compound could lead to the development of new treatments for conditions like peptic ulcers.

Antiviral Research

The imidazole core is present in several antiviral drugs. By modifying the 4-Fluoro-1-methyl-1H-benzo[d]imidazole structure, scientists can investigate its potential as a base for creating new antiviral agents, especially in the context of emerging viral diseases .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

It’s known that imidazole derivatives can have a wide range of effects, depending on their specific structure and target .

Action Environment

It’s known that such factors can significantly impact the effectiveness of a compound .

Orientations Futures

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Propriétés

IUPAC Name |

4-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEMBFXNJVZDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-methyl-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine](/img/structure/B1447530.png)

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)

![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)

![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)

amine](/img/structure/B1447542.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)

![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)

![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)